molecular formula C11H15NO3 B13145940 N-Butyl-3,4-dihydroxybenzamide CAS No. 98116-92-8

N-Butyl-3,4-dihydroxybenzamide

Cat. No.: B13145940
CAS No.: 98116-92-8
M. Wt: 209.24 g/mol
InChI Key: BCJUFWUOCJPSSX-UHFFFAOYSA-N
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Description

N-Butyl-3,4-dihydroxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group attached to the nitrogen atom and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-3,4-dihydroxybenzamide typically involves the reaction of 3,4-dihydroxybenzoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: 3,4-dihydroxybenzoic acid and butylamine.

    Reaction Conditions: The reaction is usually conducted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Solvent: A suitable solvent like dichloromethane or dimethylformamide (DMF) is used to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to optimize the yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of amide synthesis can be applied. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-3,4-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of a more saturated benzamide.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Reduced benzamides with fewer hydroxyl groups.

    Substitution: Benzamides with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

Chemistry: N-Butyl-3,4-dihydroxybenzamide is used as a building block in organic synthesis

Biology: The compound has shown promise as an inhibitor of certain biological pathways. For example, it has been studied for its potential to inhibit the growth of Trypanosoma brucei, the causative agent of African trypanosomiasis .

Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific enzymes and proteins.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable compound in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-3,4-dihydroxybenzamide involves its interaction with specific molecular targets. For instance, in the context of melanogenesis inhibition, the compound has been shown to reduce the activity of tyrosinase, an enzyme crucial for melanin production . This reduction in tyrosinase activity leads to decreased melanin synthesis, thereby exerting its depigmenting effects.

Comparison with Similar Compounds

Uniqueness: N-Butyl-3,4-dihydroxybenzamide is unique due to its specific butyl group, which influences its solubility, reactivity, and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

98116-92-8

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-butyl-3,4-dihydroxybenzamide

InChI

InChI=1S/C11H15NO3/c1-2-3-6-12-11(15)8-4-5-9(13)10(14)7-8/h4-5,7,13-14H,2-3,6H2,1H3,(H,12,15)

InChI Key

BCJUFWUOCJPSSX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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